N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is a derivative of boronic acid and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The exact process can vary, but it often involves substitution reactions . The structure of the compound is confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound is confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.1 , a density of 1.08±0.1 g/cm3 (Predicted) , a melting point of 77-81°C (lit.) , and a boiling point of 355.6±25.0 °C (Predicted) .Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds. The boronic ester group in the compound can form a complex with a transition metal, which then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes due to their ability to interact with proteins and other biomolecules .
Pharmacokinetics
The properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of polar functional groups, and their lipophilicity .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biomolecules can influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives . Additionally, the presence of other reactive species can influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic ester group in this compound forms reversible covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction. For instance, this compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic ester group in this compound interacts with nucleophilic residues in the active sites of enzymes, such as serine or threonine residues in proteases . This interaction leads to the inhibition of enzyme activity by blocking substrate access to the active site. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and overall cellular metabolism .
Properties
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMMMQOGJNFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590398 | |
Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-57-3 | |
Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-Methylcarboxamidophenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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